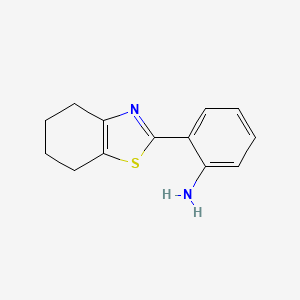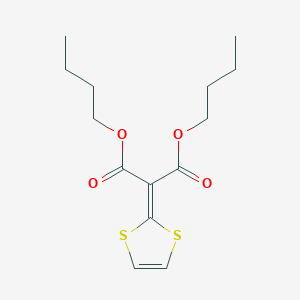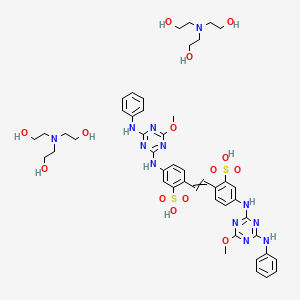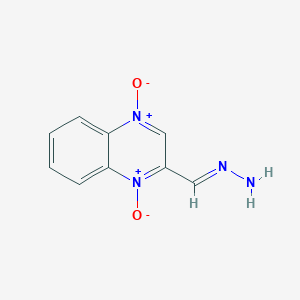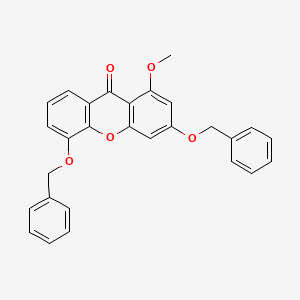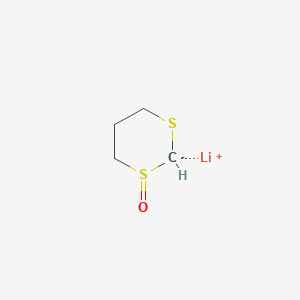
1-(2,3-Dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydroxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Dihydroxyphenyl)-2-(methylamino)ethanone
- 1-(2,3-Dihydroxyphenyl)-2-(ethylamino)ethanone
Uniqueness
1-(2,3-Dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propiedades
Número CAS |
61189-77-3 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
1-(2,3-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14;/h3-5,12,14H,6H2,1-2H3;1H |
Clave InChI |
AHHUPILEBCADDX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)C1=C(C(=CC=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

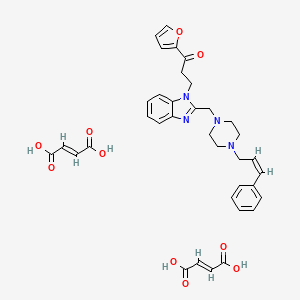
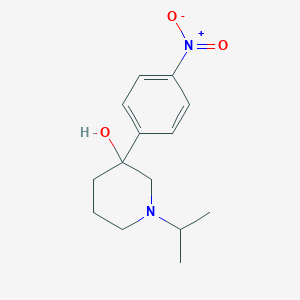
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
